molecular formula C6H6FNS B6324555 2-Fluoro-5-(methylthio)pyridine CAS No. 1037764-83-2

2-Fluoro-5-(methylthio)pyridine

Cat. No.: B6324555
CAS No.: 1037764-83-2
M. Wt: 143.18 g/mol
InChI Key: UHEFSZOAUFHLFP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)pyridine: is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It has the molecular formula C6H6FNS and a molecular weight of 143.18 g/mol This compound is characterized by the presence of a fluorine atom at the second position and a methylthio group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Subsequent substitution reactions can introduce the methylthio group at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and substitution reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyridine ring or the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-(methylthio)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated and sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its reactivity and solubility.

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the methylthio group, resulting in different chemical and physical properties.

    5-Methylthio-2-chloropyridine: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

    2,6-Difluoropyridine: Has two fluorine atoms, leading to distinct electronic and steric effects.

Uniqueness: 2-Fluoro-5-(methylthio)pyridine is unique due to the combination of fluorine and methylthio substituents, which impart specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFSZOAUFHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-fluoropyridine (2.05 g, 11.7 mmol) and N1,N1,N2,N2-tetramethylethane-1,2-diamine (2.27 mL, 15.1 mmol) was purged with nitrogen for 45 minutes. Toluene (116 mL) was added and the reaction mixture was cooled to −78° C. N-butyllithium (2.5 M in hexanes, 5.59 mL, 14.0 mmol) was added dropwise over 6 minutes. The reaction mixture was stirred at −78° C. for 1 hour. Dimethyl disulfide (1.26 mL, 14.0 mmol) was added. The reaction mixture was stirred at −78° C. for 1 hour. The reaction mixture was warmed to 0° C., then immediately quenched with saturated aqueous ammonium chloride. The layers were separated, and the organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (10% ethyl acetate/heptane) to provide the title compound (1.00 g, 60%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
5.59 mL
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Yield
60%

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